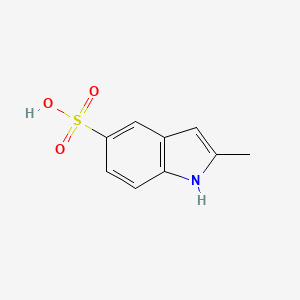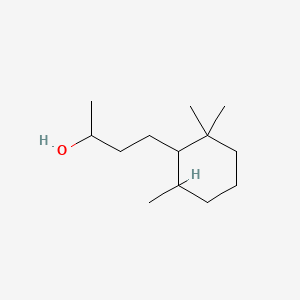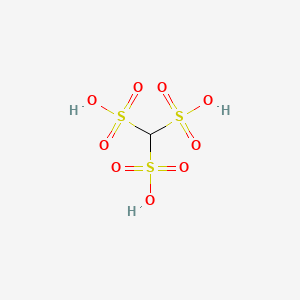
Peptide kpr
概要
説明
Peptide kpr, also known as lysine propionylation, is a post-translational modification where a propionyl group is added to the lysine residues of proteins. This modification plays a crucial role in regulating protein function and cellular processes. It is involved in various biological functions, including gene expression, protein stability, and signal transduction.
準備方法
Synthetic Routes and Reaction Conditions
Peptide kpr can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The process involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The propionylation of lysine residues can be achieved using propionic anhydride or propionyl chloride under basic conditions. The reaction typically requires the presence of a base such as triethylamine to neutralize the generated acid.
Industrial Production Methods
In an industrial setting, this compound can be produced using automated peptide synthesizers that employ SPPS techniques. These machines allow for the efficient and high-throughput synthesis of peptides with precise control over reaction conditions. The use of microwave-assisted SPPS can further enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
Peptide kpr undergoes various chemical reactions, including:
Oxidation: The propionyl group can be oxidized to form carboxylic acids.
Reduction: The propionyl group can be reduced to form alcohols.
Substitution: The propionyl group can be substituted with other acyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Acyl chlorides and anhydrides are commonly used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various acylated peptides
科学的研究の応用
Peptide kpr has numerous applications in scientific research, including:
Chemistry: Used as a model compound to study post-translational modifications and their effects on protein function.
Biology: Plays a role in regulating gene expression and protein stability, making it a valuable tool for studying cellular processes.
Medicine: Potential therapeutic target for diseases associated with dysregulated protein function, such as cancer and neurodegenerative disorders.
Industry: Used in the development of peptide-based drugs and as a tool for protein engineering.
作用機序
Peptide kpr exerts its effects by modifying the lysine residues of proteins, which can alter their structure and function. The propionylation of lysine residues can affect protein-protein interactions, enzyme activity, and gene expression. The modification is recognized by specific reader proteins that mediate downstream signaling pathways, leading to changes in cellular processes.
類似化合物との比較
Peptide kpr is similar to other lysine acylations, such as lysine acetylation and lysine butyrylation. it is unique in its ability to modulate protein function through the addition of a propionyl group. Similar compounds include:
Lysine acetylation: Involves the addition of an acetyl group to lysine residues.
Lysine butyrylation: Involves the addition of a butyryl group to lysine residues.
This compound stands out due to its distinct chemical properties and its specific role in regulating protein function and cellular processes.
特性
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H33N7O4/c18-8-2-1-5-11(19)15(26)24-10-4-7-13(24)14(25)23-12(16(27)28)6-3-9-22-17(20)21/h11-13H,1-10,18-19H2,(H,23,25)(H,27,28)(H4,20,21,22)/t11-,12-,13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFLBTVGQCQLOFJ-AVGNSLFASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CCCCN)N)C(=O)NC(CCCN=C(N)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CCCCN)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H33N7O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80962117 | |
| Record name | N~2~-[Hydroxy(1-lysylpyrrolidin-2-yl)methylidene]arginine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80962117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41961-57-3 | |
| Record name | L-Lysyl-L-prolyl-L-arginine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41961-57-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Peptide kpr | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041961573 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N~2~-[Hydroxy(1-lysylpyrrolidin-2-yl)methylidene]arginine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80962117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![[(4-Ethenylphenoxy)methyl]oxirane](/img/structure/B1605696.png)




![calcium;5-chloro-2-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate](/img/structure/B1605702.png)



